4-Phenyl-4H-1-benzopyran
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Overview
Description
4-Phenyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-4H-chromene can be synthesized through various methods. One common approach involves the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral Ni(II) complex and p-toluenesulfonic acid (p-TSOH). This method provides enantioenriched 4H-chromenes with high enantioselectivity . Another method involves the three-component one-pot reaction of 4-bromobenzaldehyde, malononitrile, and substituted phenol, which proceeds via Knoevenagel condensation and Michael addition .
Industrial Production Methods: Industrial production of 4-phenyl-4H-chromene typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4H-chromene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 4-phenyl-4H-chromen-4-one derivatives . It also participates in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromenes, chromenones, and chromanones, which exhibit diverse biological activities .
Scientific Research Applications
4-Phenyl-4H-chromene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-4H-chromene involves its interaction with various molecular targets and pathways. For example, it can inhibit acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are implicated in Alzheimer’s disease . It also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress .
Comparison with Similar Compounds
4-Phenyl-4H-chromene can be compared with other similar compounds, such as:
2H-Chromene: Similar in structure but differs in the position of the double bond in the pyran ring.
Coumarin: A benzopyran derivative with a lactone ring, known for its anticoagulant properties.
Properties
CAS No. |
92496-19-0 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-phenyl-4H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11,13H |
InChI Key |
OJYSQYZJDTWDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=COC3=CC=CC=C23 |
Origin of Product |
United States |
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